![molecular formula C11H14F3NO B3074676 Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1021247-88-0](/img/structure/B3074676.png)

Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine

説明

Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine is an organic compound . It is related to 4-Trifluoromethoxyphenylboronic acid, which has a molecular formula of C7H6BF3O3 and a molecular weight of 205.93 . Another related compound is 4-Propyl-4’-[4-(trifluoromethoxy)phenyl]-1,1’-bi(cyclohexyl), which has a molecular formula of CHFO and an average mass of 368.476 Da .

Synthesis Analysis

The synthesis of compounds related to this compound has been reported. For example, three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically .科学的研究の応用

Parkinsonism Studies

- Parkinsonism Research: A study highlighted the development of parkinsonism in a patient due to the abuse of a meperidine congener similar to Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine. This case study is significant as it provides insights into the potential neurotoxic effects of certain compounds on the substantia nigra in the brain (Davis et al., 1979).

Polymer Science

- Polymer Synthesis and Optical Properties: Research has been conducted on compounds structurally related to this compound, like phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate, for their use in synthesizing polymers with unique optical properties. These studies are crucial for the development of advanced materials in polymer science (Takagi et al., 2013).

Cancer Therapy and Imaging

- Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET): N-Benzyl derivatives of polyamines, which are structurally similar to this compound, have been studied for their potential use in BNCT and PET imaging for cancer. These compounds show promising results for selective accumulation in tumors, which is a significant advancement in cancer diagnosis and treatment (Martin et al., 2001).

Molecular Hyperpolarizability Studies

- Nonlinear Optical Properties: Investigations into the nonlinear optical response of amine derivatives, including those related to this compound, have revealed that N-phenyl substitution significantly impacts the molecular hyperpolarizability. These findings are pivotal for the development of advanced optical materials and technologies (Whitaker et al., 1996).

作用機序

Target of Action

It’s known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

It’s worth noting that the compound may participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the success of the SM coupling reaction, which Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

N-[[4-(trifluoromethoxy)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-2-7-15-8-9-3-5-10(6-4-9)16-11(12,13)14/h3-6,15H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQOMRBUSJQHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

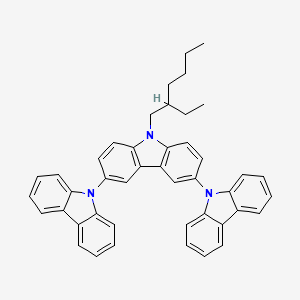

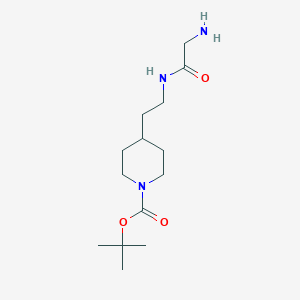

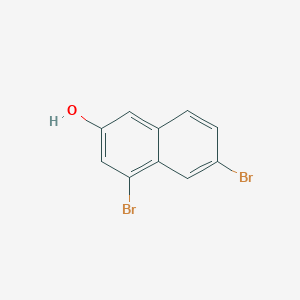

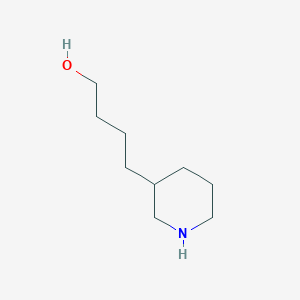

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)

![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)

![methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B3074663.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)